![molecular formula C32H32N4O7 B13381944 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-methoxyoxolan-2-yl]-9H-purin-6-ol](/img/structure/B13381944.png)
9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-methoxyoxolan-2-yl]-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-Methyl-Inosine: is a modified nucleoside used extensively in biochemical and pharmaceutical research. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of inosine. It is primarily utilized in the synthesis of oligonucleotides and other nucleic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-O-Methyl-Inosine typically involves the protection of the inosine molecule at the 5’ position with a dimethoxytrityl group. This is followed by the methylation of the 2’ hydroxyl group. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 5’-O-DMT-2’-O-Methyl-Inosine is scaled up using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring consistent quality and high throughput. The compound is then purified using chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 5’-O-DMT-2’-O-Methyl-Inosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the inosine base.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents under basic conditions.
Major Products Formed: The major products formed from these reactions include various protected and unprotected nucleoside derivatives, which are used in further synthetic applications .
Scientific Research Applications
Chemistry: In chemistry, 5’-O-DMT-2’-O-Methyl-Inosine is used as a building block for the synthesis of oligonucleotides. It is crucial in the development of synthetic RNA and DNA sequences .
Biology: In biological research, this compound is used to study nucleic acid interactions and functions. It helps in understanding the role of modified nucleosides in genetic regulation and expression .
Medicine: In medicine, 5’-O-DMT-2’-O-Methyl-Inosine is explored for its potential therapeutic applications, including antiviral and anticancer properties. It is also used in the development of gene therapies .
Industry: Industrially, this compound is used in the large-scale synthesis of nucleic acid-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-Methyl-Inosine involves its incorporation into nucleic acids, where it can influence the stability and function of RNA and DNA molecules. The DMT group protects the nucleoside during synthesis, allowing for selective deprotection and further modification. The methyl group at the 2’ position enhances the stability of the nucleoside, making it more resistant to enzymatic degradation .
Comparison with Similar Compounds
2’-O-Methyl-Inosine: Similar to 5’-O-DMT-2’-O-Methyl-Inosine but lacks the DMT protecting group.
5’-O-DMT-Inosine: Similar but without the methyl group at the 2’ position.
Uniqueness: 5’-O-DMT-2’-O-Methyl-Inosine is unique due to the combination of the DMT protecting group and the 2’ methyl group. This dual modification provides enhanced stability and versatility in synthetic applications compared to its analogs .
Properties
Molecular Formula |
C32H32N4O7 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38) |
InChI Key |
KXFBGUCGEWPHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-hydroxybenzylidene)-2-[(5-methyl-4-oxo-3-phenyl-6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13381870.png)
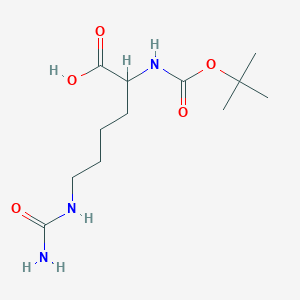
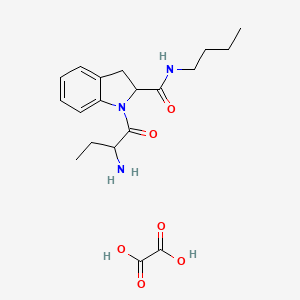
![5-(2,3-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381897.png)
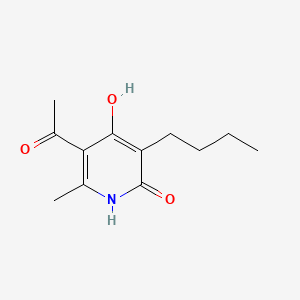
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381921.png)
![2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13381924.png)
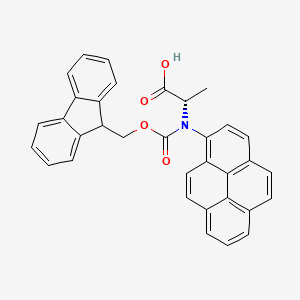
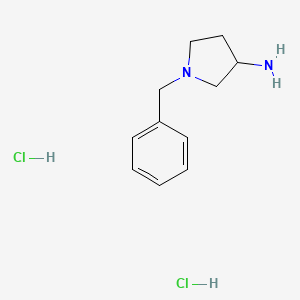
![N-(2,6-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13381937.png)
![N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B13381950.png)
![N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13381952.png)
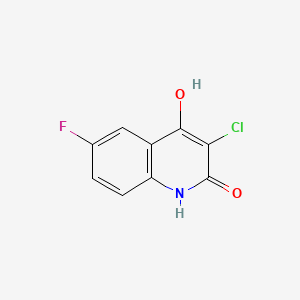
![ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13381958.png)
